Picropodophyllotoxin-d6

LC-MS/MS Bioanalysis Stable Isotope Labeled Internal Standard

Picropodophyllotoxin-d6 (AXL1717-d6, PPP-d6) is the definitive stable isotope-labeled internal standard (SIL-IS) for picropodophyllotoxin (AXL1717) bioanalysis. Its +6 Da mass shift provides unequivocal MS discrimination, correcting for ion suppression/enhancement matrix effects (~83% combined) that co-eluting non-deuterated analogs cannot. Validated in clinical LC-MS/MS methods (LOQ 0.01 µM, linear to 5 µM, inter-assay precision ≤15%), it ensures regulatory-compliant accuracy for PK studies at the 390 mg BID RP2D. Unlike structural analogs (e.g., deoxypodophyllotoxin), the deuterium label does not alter metabolic liability, enabling precise in vitro intrinsic clearance determination. Supplied at ≥98% purity, it is essential for FDA/EMA submission-grade bioanalytical method validation and metabolic stability studies.

Molecular Formula C22H22O8
Molecular Weight 420.4 g/mol
Cat. No. B12422688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicropodophyllotoxin-d6
Molecular FormulaC22H22O8
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
InChIInChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i1D3,3D3
InChIKeyYJGVMLPVUAXIQN-MVKREVDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picropodophyllotoxin-d6 (AXL1717-d6) for IGF-1R Research and Bioanalytical Quantification


Picropodophyllotoxin-d6 (also designated Picropodophyllin-d6, AXL1717-d6, or PPP-d6) is a deuterium-labeled analog of the selective insulin-like growth factor-1 receptor (IGF-1R) inhibitor picropodophyllotoxin (AXL1717) . The non-deuterated parent compound, picropodophyllotoxin, is a cyclolignan that potently inhibits IGF-1R autophosphorylation (IC50 ~1 nM) without interfering with the closely related insulin receptor or other receptor tyrosine kinases (EGFR, FGFR, PDGFR) [1]. As a stable isotope-labeled internal standard, Picropodophyllotoxin-d6 (molecular weight 420.44 Da; C22H16D6O8) is specifically intended for the accurate quantification of picropodophyllotoxin in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The parent compound has advanced to Phase I/II clinical evaluation in patients with advanced solid tumors, including non-small cell lung carcinoma (NSCLC) and recurrent malignant astrocytomas, establishing a defined clinical exposure range for bioanalytical support [2].

Why Picropodophyllotoxin-d6 Cannot Be Replaced by Non-Deuterated or Structurally Related Analogs in Quantitative Bioanalysis


The substitution of Picropodophyllotoxin-d6 with its non-deuterated parent (picropodophyllotoxin) or a structurally similar internal standard (e.g., podophyllotoxin-d6, deoxypodophyllotoxin) introduces quantifiable error and analytical risk in regulated bioanalysis. Co-eluting non-deuterated internal standards fail to correct for ion suppression/enhancement matrix effects arising from biological sample components, as they experience identical chromatographic and ionization behavior to the analyte rather than the near-identical behavior required of a stable isotope-labeled internal standard (SIL-IS) [1]. Furthermore, picropodophyllotoxin and its stereoisomer podophyllotoxin exist in a dynamic isomerization equilibrium under physiological and sample handling conditions, meaning that non-deuterated analogs cannot reliably distinguish between administered drug and ex vivo isomer conversion [2]. The deuterated internal standard's +6 Da mass shift (m/z 414 → m/z 420 for the molecular ion) provides unequivocal MS discrimination between analyte and IS, whereas a different structural analog (e.g., deoxypodophyllotoxin, m/z 398) introduces retention time and ionization efficiency differences that degrade method accuracy and precision [3]. The evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for Picropodophyllotoxin-d6 Relative to Analogs and Alternatives


Mass Spectrometric Discrimination: +6 Da Mass Shift Enables Definitive MS/MS Differentiation from Non-Deuterated Analyte

Picropodophyllotoxin-d6 provides a +6 Da mass shift relative to the non-deuterated parent compound (molecular weight: 414.4 Da → 420.44 Da), enabling unequivocal MS/MS discrimination. In a validated clinical LC-MS/MS method, the SRM transition for picropodophyllotoxin was m/z 516 → 102 (hexylamine adduct); the corresponding transition for the +6 Da deuterated internal standard would be m/z 522 → 102, providing baseline separation in the mass analyzer [1]. In contrast, the alternative internal standard deoxypodophyllotoxin (MW 398.4 Da) differs by -16 Da and elutes at a distinct retention time (1.9 min vs 1.4 min for picropodophyllin), resulting in differential matrix effect exposure [1].

LC-MS/MS Bioanalysis Stable Isotope Labeled Internal Standard

Isomerization Potential: Deuterated Internal Standard Distinguishes True Analyte Concentration from Ex Vivo Isomer Conversion

Picropodophyllotoxin (PPP) and podophyllotoxin (PPT) are stereoisomers that exist in a dynamic equilibrium; under physiological conditions and during sample processing, PPP can convert to PPT and vice versa [1]. This isomerization creates analytical ambiguity: a non-deuterated internal standard cannot correct for analyte generated ex vivo post-collection. The deuterated internal standard, added at the earliest possible stage of sample preparation, tracks the combined effects of extraction recovery and matrix effects specifically for the analyte, while the distinct +6 Da mass shift prevents any MS channel cross-talk that would obscure the true endogenous concentration [2]. In a validated clinical method, the combined recovery and matrix effects for picropodophyllin were approximately 83%, with inter-assay precision ≤15% at all QC levels [2]. Use of a non-deuterated internal standard (e.g., podophyllotoxin-d6) would not differentiate between administered picropodophyllotoxin and isomerization-generated podophyllotoxin, leading to systematic over- or under-estimation of parent drug exposure [1].

Isomerization Sample Stability Bioanalytical Method Validation

Analytical Purity Specification: ≥98% Purity for Reliable Quantification Across Therapeutic Concentration Range

Picropodophyllotoxin-d6 is supplied with a certified purity of ≥98%, as specified in vendor technical datasheets . This purity level exceeds the typical requirements for internal standard use in regulated bioanalysis, where impurities ≥1% may contribute to assay variability if they co-elute or produce interfering MS signals. In comparison, the non-deuterated analytical standard picropodophyllotoxin is commonly specified at >97% purity . The deuterated compound's purity specification ensures minimal contribution of unlabeled material to the IS channel, which would otherwise cause IS response variation across the calibration range (0.01-5 μmol/L for clinical sample analysis) and degrade method accuracy, particularly at the lower limit of quantification (LLOQ: 0.01 μmol/L) [1].

Analytical Standard Purity QC Materials

Optimal Application Scenarios for Picropodophyllotoxin-d6 in Research and Industrial Settings


Quantitative Bioanalysis of Picropodophyllotoxin in Clinical Trial Plasma/Serum Samples

Picropodophyllotoxin-d6 serves as the definitive stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of picropodophyllotoxin in human serum or plasma from subjects receiving AXL1717. The validated clinical method achieved an LOQ of 0.01 μmol/L and a linear range up to 5 μmol/L, with inter-assay precision ≤15% and accuracy within ±15% [1]. The deuterated IS corrects for the ~83% combined recovery and matrix effects observed in serum, enabling accurate determination of pharmacokinetic parameters (Cmax, AUC, t1/2) at the clinically established RP2D of 390 mg BID [2]. This application is essential for ongoing and future clinical pharmacology studies of AXL1717 in oncology indications.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies Requiring Analyte Tracking Without Isotopic Interference

In hepatocyte or microsomal incubation studies designed to characterize the metabolic stability and CYP inhibition/induction profile of picropodophyllotoxin, Picropodophyllotoxin-d6 enables precise quantification of parent compound depletion in the presence of complex biological matrices [1]. The +6 Da mass shift eliminates any MS channel overlap with endogenous matrix components or metabolites, while the deuterium label does not alter the compound's intrinsic metabolic liability (unlike structural analogs that would exhibit different enzyme kinetics) . This permits accurate determination of in vitro intrinsic clearance and identification of major metabolic pathways without confounding isotope effects on the metabolic rate of the analyte itself.

Method Development and Validation for Regulated Bioanalysis in Support of IND/NDA Submissions

For CROs and pharmaceutical laboratories developing validated bioanalytical methods for regulatory submission (FDA/EMA), Picropodophyllotoxin-d6 provides the required SIL-IS for meeting acceptance criteria for accuracy, precision, selectivity, and matrix effect evaluation [1]. Regulatory guidance strongly recommends the use of stable isotope-labeled internal standards for LC-MS/MS assays to minimize matrix effect variability [3]. The ≥98% purity specification of the deuterated material [2] supports method robustness across multiple analytical batches and different biological matrix sources, a critical requirement for pivotal bioequivalence or Phase III studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picropodophyllotoxin-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.